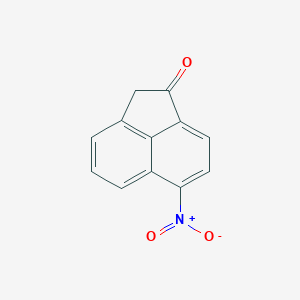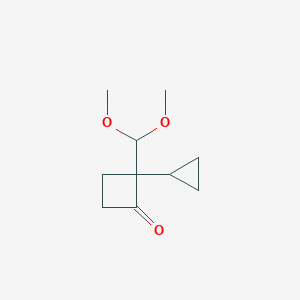
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is a complex organic compound with the molecular formula C24H23O3P. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate ester or ketone. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Triphenylphosphine and an ester or ketone.
Solvent: Chloroform or dichloromethane.
Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphanylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is unique due to its specific structure, which includes both a phosphanylidene group and an ester functionality. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.
Properties
CAS No. |
84028-77-3 |
|---|---|
Molecular Formula |
C24H23O3P |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 4-oxo-5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C24H23O3P/c1-27-24(26)18-17-20(25)19-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3 |
InChI Key |
QMKOFSHNERZWOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)








